molecular formula C13H11N3S2 B12525549 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline CAS No. 658072-07-2

8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline

Cat. No.: B12525549
CAS No.: 658072-07-2
M. Wt: 273.4 g/mol
InChI Key: CUKZCSNRAASJKO-UHFFFAOYSA-N
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Description

8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline is a heterocyclic hybrid molecule combining a quinoline core with a 5-methyl-1,3,4-thiadiazole moiety via a sulfanylmethyl linker. The 1,3,4-thiadiazole ring contributes electron-withdrawing properties and enhances metabolic stability, while the sulfanyl group (-S-) facilitates interactions with biological targets through hydrogen bonding or hydrophobic effects . This compound’s synthesis likely involves nucleophilic substitution or coupling reactions between functionalized quinoline precursors and thiadiazole-thiol derivatives, as seen in analogous systems .

Properties

CAS No.

658072-07-2

Molecular Formula

C13H11N3S2

Molecular Weight

273.4 g/mol

IUPAC Name

2-methyl-5-(quinolin-8-ylmethylsulfanyl)-1,3,4-thiadiazole

InChI

InChI=1S/C13H11N3S2/c1-9-15-16-13(18-9)17-8-11-5-2-4-10-6-3-7-14-12(10)11/h2-7H,8H2,1H3

InChI Key

CUKZCSNRAASJKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Structural Features and Chemical Properties

The target compound is characterized by several key structural features:

  • A quinoline nucleus with substitution at the 8-position
  • A 1,3,4-thiadiazole ring with a methyl group at the 5-position
  • A sulfanylmethyl (-CH₂-S-) bridge connecting these two heterocyclic moieties

Chemical Identifiers and Properties

Parameter Value
IUPAC Name 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline
Alternative Name 2-methyl-5-(quinolin-8-ylmethylsulfanyl)-1,3,4-thiadiazole
Molecular Formula C₁₃H₁₁N₃S₂
Molecular Weight 273.4 g/mol
CAS Registry Number 658072-07-2
InChI InChI=1S/C13H11N3S2/c1-9-15-16-13(18-9)17-8-11-5-2-4-10-6-3-7-14-12(10)11/h2-7H,8H2,1H3
InChIKey CUKZCSNRAASJKO-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)SCC2=CC=CC3=C2N=CC=C3

Source: PubChem data for the compound (CID 71375369)

Synthesis of Key Precursor: 5-Methyl-1,3,4-thiadiazole-2-thiol

A critical step in the preparation of the target compound is the synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol. Several methods have been documented for preparing this important intermediate.

Thiosemicarbazide Method

The most common approach employs thiosemicarbazide as the starting material:

Step Procedure Conditions Notes
1 Combine thiosemicarbazide with acetic acid 50.0 g (0.5 mol) thiosemicarbazide in 100 mL acetic acid For 5-methyl derivative, acetic acid is essential
2 Stir at room temperature 1 hour Ensures complete reaction initiation
3 Add concentrated hydrochloric acid 100 mL conc. HCl, cool reaction mixture first Addition must be controlled
4 Monitor reaction completion Using TLC Critical for determining endpoint
5 Cool and basify Cool to 0°C, add ammonium hydroxide solution pH control is essential
6 Isolate precipitate Filter, wash with water, and dry Yields crude product
7 Purify Recrystallize from ethanol Improves purity

Source: General procedure adapted from literature

Carbon Disulfide Method

An alternative approach uses carbon disulfide as a key reagent:

Step Procedure Conditions Notes
1 Prepare initial mixture Thiosemicarbazide (1 mmol) and Na₂CO₃ (1 mmol) in 5 mL absolute ethanol Base facilitates reaction
2 Heat mixture 60°C for 30 minutes Activates the thiosemicarbazide
3 Add carbon disulfide CS₂ (3 mmol) in 5 mL absolute ethanol, dropwise Rate of addition affects product quality
4 Reflux mixture Overnight Ensures complete cyclization
5 Work-up Evaporate solvent, dilute with water (25 mL) Critical step for isolation
6 Acidify Add 5 mL conc. HCl slowly Induces precipitation
7 Isolate product Filter precipitate Light yellow solid, MP 233-235°C

Source: Procedure adapted from synthesis of similar compounds

Yield and Purity Comparison

Synthetic Method Typical Yield Purity Assessment Reaction Time Major Advantages
Thiosemicarbazide-Acetic Acid 70-85% >95% after recrystallization 3-4 hours total Simple one-pot procedure
Carbon Disulfide Method ~78% >97% after isolation Overnight reflux Higher purity product
Microwave-Assisted Synthesis 75-90% >93% 5-15 minutes Significantly reduced reaction time

Coupling Reaction for Target Compound Synthesis

The key step in preparing 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline is the coupling of 5-methyl-1,3,4-thiadiazole-2-thiol with 8-(halomethyl)quinoline.

Base-Mediated Coupling

The most efficient approach involves a base-mediated nucleophilic substitution reaction:

Step Procedure Reagents and Quantities Conditions Notes
1 Prepare reaction vessel 800 mL absolute ethanol, 1.012 g triethylamine in 1 L round bottom flask Room temperature Anhydrous conditions preferred
2 Heat mixture - Heat to reflux Ensures complete dissolution
3 Add quinoline component 8-(halomethyl)quinoline Maintain reflux Add slowly to avoid side reactions
4 Add thiadiazole component 5-methyl-1,3,4-thiadiazole-2-thiol (12.30 g) Maintain reflux Addition rate affects selectivity
5 Continue reaction - Reflux for 10 hours Monitor by TLC
6 Work-up - Cool, remove solvent Rotary evaporation recommended
7 Extraction Chloroform (3 × 250 mL) Room temperature Separates product from inorganic salts
8 Wash extract Small amount of water 2-3 washes Removes residual inorganic materials
9 Dry organic phase Anhydrous magnesium sulfate Overnight Ensures complete removal of water
10 Concentrate - Rotary evaporation Yields crude product
11 Purify Recrystallize from petroleum ether Room temperature to cool Enhances product purity

Source: Procedure adapted from similar coupling reactions

Reaction Optimization Data

Parameter Range Studied Optimal Value Effect on Yield Effect on Purity
Base TEA, K₂CO₃, NaH Triethylamine Highest yield with TEA (93.86%) >99% with TEA
Solvent Ethanol, DMF, Acetone Ethanol Best results in ethanol Easier purification from ethanol
Temperature 60-80°C Reflux (~78°C) Reduced time at higher temperature No significant effect
Reaction Time 4-24 hours 10 hours Plateau after 10 hours Slight decrease in purity with extended times
Molar Ratio (Thiadiazole:Quinoline) 1:1 to 1.5:1 1.2:1 Optimized at 1.2:1 Higher ratios don't improve purity

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly enhance reaction rates for heterocyclic synthesis:

Reaction Step Conventional Time Microwave Time Yield Improvement
Thiadiazole formation 3-4 hours 5-15 minutes 5-10% higher
Quinoline synthesis 4+ hours 10-30 minutes 10-15% higher
Coupling reaction 10 hours 20-45 minutes Similar yields, higher purity

Analytical Characterization

The synthesized 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline can be characterized using various analytical techniques.

Spectroscopic Data

NMR Spectroscopy

Expected ¹H NMR signals (DMSO-d₆, 400 MHz):

Chemical Shift (ppm) Multiplicity Integration Assignment
2.60-2.70 singlet 3H -CH₃ (thiadiazole)
4.70-4.80 singlet 2H -CH₂- (linking group)
7.30-7.60 multiplet 3H H-3, H-6, H-7 (quinoline)
7.80-8.00 doublet 1H H-5 (quinoline)
8.10-8.30 doublet 1H H-4 (quinoline)
8.80-9.00 doublet 1H H-2 (quinoline)
IR Spectroscopy (KBr)
Wavenumber (cm⁻¹) Assignment Intensity
3050-3010 Aromatic C-H stretching Medium
2950-2850 Aliphatic C-H stretching Medium
1620-1590 C=N stretching (quinoline) Strong
1580-1560 C=N stretching (thiadiazole) Strong
1500-1400 Aromatic ring stretching Strong
750-700 C-S stretching Medium-weak
UV-Visible Spectroscopy
Absorption Maximum (λmax, nm) Assignment Solvent
250-270 π→π* transitions (quinoline) Methanol
280-300 π→π* transitions (thiadiazole) Methanol
320-340 n→π* transitions Methanol

Chromatographic Analysis

HPLC conditions for purity assessment:

Parameter Specification
Column C18 reverse phase, 5 μm, 250 × 4.6 mm
Mobile Phase Methanol:Water (70:30 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 μL
Run Time 15 minutes
Retention Time ~7-8 minutes (estimated)
Expected Purity >99% (based on related compounds)

Physical Properties

Property Value Method of Determination
Appearance Yellow to off-white crystalline solid Visual observation
Melting Point 158-162°C (estimated) Open capillary method
Solubility Soluble in chloroform, DMF, DMSO; sparingly soluble in ethanol; insoluble in water Standard solubility testing
Stability Stable at room temperature; store in tightly closed container away from light Long-term stability studies

Scale-Up Considerations

For larger-scale preparation, several factors must be considered:

Factor Small Scale Pilot Scale Optimization Strategy
Heat Transfer Efficient May be problematic Use of jacketed reactors with controlled heating
Mixing Complete May be incomplete Mechanical stirring with appropriate impeller design
Reaction Time 10 hours May require adjustment Online monitoring to determine endpoint
Solvent Volumes 800 mL ethanol/100 g Can be reduced Solvent recycling and concentration optimization
Purification Recrystallization Column chromatography less practical Continuous crystallization systems
Yield ~93% Usually lower (85-90%) Process optimization to minimize losses

Chemical Reactions Analysis

Reaction Types

  • Nucleophilic Substitution

    • The quinoline moiety undergoes substitution reactions due to its electron-rich aromatic system. For example, methylsulfanyl groups can act as leaving groups in the presence of nucleophiles like amines or thiols .

  • Cyclization

    • Thiadiazole rings form via cyclization reactions, often facilitated by bases like sodium hydroxide. The 1,3,4-thiadiazole ring is stabilized by sulfur’s lone pairs, making it a common motif in heterocyclic chemistry .

  • Coupling Reactions

    • Aryl isothiocyanates react with intermediates to form 2-arylamino-substituted thiadiazolo-pyrimidin-quinolinones. These reactions are catalyzed by potassium carbonate in polar aprotic solvents like DMF .

Key Reagents and Conditions

Reaction Type Reagents Conditions
Thiocarbonyl formationCarbon disulfide, NaOH (aq)Stirred at RT for 2 h
Hydrazine cyclizationHydrazine hydrate, ethanolRefluxed for 6 h
Aryl couplingAryl isothiocyanates, K₂CO₃Refluxed in DMF for 20–22 h

Thiadiazole Ring Formation

The thiadiazole ring forms via a [3+2] cycloaddition mechanism. For example, the reaction of thiocarbonylamino groups with hydrazine generates intermediates that undergo cyclization to form the 1,3,4-thiadiazole moiety. This step is critical for introducing sulfur-based heterocycles into the quinoline framework .

Aryl Coupling

The final coupling step involves nucleophilic attack by aryl isothiocyanates on intermediate quinoline derivatives. The reaction is facilitated by the base (K₂CO₃), which deprotonates the amine group, enhancing nucleophilicity. The resulting products exhibit diverse biological activities due to the aryl substituent’s influence on electronic and steric properties .

Structural and Functional Insights

The compound’s quinoline core and thiadiazole ring work synergistically:

  • Quinoline : Provides aromaticity and π-electron delocalization, contributing to bioactivity .

  • Thiadiazole : Acts as a pharmacophore, enhancing solubility and molecular interactions .

  • Sulfur Linkage : Facilitates hydrogen bonding and redox reactions, critical for antimicrobial activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline in cancer treatment. The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects.

Case Study: Antiproliferative Activity

In a study examining the anticancer effects of quinazoline derivatives containing thiadiazole moieties, compounds similar to 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline showed promising results against human lung cancer (A549) and breast cancer (MCF7) cell lines. The study utilized molecular dynamics and docking studies to confirm the binding interactions of these compounds with target proteins involved in cell proliferation .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties.

Antimicrobial Activity Evaluation

A study focused on 1,3,4-thiadiazole derivatives demonstrated that compounds similar to 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline were effective against both Gram-positive and Gram-negative bacteria. The evaluation involved serial dilution methods against various bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing that certain derivatives exhibited higher activity compared to standard antibiotics like norfloxacin .

Summary of Biological Activities

Activity Details
Anticancer Effective against A549 and MCF7 cell lines; potential for further development in oncology.
Antibacterial Active against Staphylococcus aureus and Escherichia coli; comparable to established antibiotics.
Antifungal Demonstrated efficacy against fungal strains such as Candida albicans and Aspergillus niger.

Mechanism of Action

The mechanism of action of 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions contribute to the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocycle-Substituted Quinolines

8-Chloro-2-(thiophen-2-ylsulfanyl)quinoline (Compound 2, )
  • Structural Differences: Replaces the thiadiazole group with a thiophene ring and introduces a chloro substituent at the quinoline 8-position.
  • The chloro substituent enhances lipophilicity but may limit solubility .
  • Synthesis: Similar sulfanylation steps likely apply, though starting from 8-chloroquinoline derivatives.
5-[(Quinolin-8-yloxy)methyl]-1,3,4-oxadiazole-2-thiol (Compound 3, )
  • Structural Differences : Substitutes thiadiazole with oxadiazole and uses an oxygen-based linker (-O-) instead of sulfanylmethyl.
  • Functional Implications : Oxadiazoles are less electron-deficient than thiadiazoles, which could reduce reactivity in redox environments. The ether linker may decrease metabolic stability compared to thioethers .
  • Biological Activity: Oxadiazole-containing quinolines exhibit cytotoxicity against cancer cells, suggesting the target compound’s thiadiazole analog may have enhanced potency due to sulfur’s electronegativity .
2-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline ()
  • Structural Differences: Fuses oxadiazole with a thienoquinoline system, creating a planar, conjugated structure.
  • However, the absence of a sulfanyl linker reduces flexibility in target binding .

Triazole-Linked Quinolines

5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline (Compound 6, )
  • Structural Differences : Utilizes a 1,2,3-triazole ring connected via a methoxy group. Two chloro substituents enhance halogen bonding but increase molecular weight.
  • Functional Implications : Triazoles offer hydrogen-bonding capacity but lack the thiadiazole’s sulfur-mediated interactions. The methoxy linker may confer lower metabolic resistance than sulfanylmethyl .
  • Biological Activity : Demonstrated antiparasitic activity, highlighting the role of halogen substituents in target specificity .
(E)-5-((2-(((Substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinolin-3-yl)methylene)thiazolidine-2,4-dione (Compound 9a-l, )
  • Structural Differences : Integrates triazole with thiazolidinedione, introducing additional hydrogen-bonding sites.

Methylthioquinoline Derivatives

3-Acetyl-4-methylthioquinolin-2(1H)-one (Compound 3, )
  • Structural Differences: Features a methylthio (-SMe) group directly attached to the quinoline core.
  • Functional Implications: The methylthio group improves lipophilicity but lacks the heterocyclic diversity of thiadiazole.

Biological Activity

The compound 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline is C12H10N4S2C_{12}H_{10}N_4S_2, with a molecular weight of approximately 274.36 g/mol. The presence of the thiadiazole ring contributes to its unique biological properties. The structural representation can be summarized as follows:

Property Details
Molecular FormulaC12H10N4S2C_{12}H_{10}N_4S_2
Molecular Weight274.36 g/mol
CAS NumberNot specified

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of quinoline derivatives, including those containing the thiadiazole moiety. The compound has been tested against various bacterial strains, revealing significant inhibitory effects.

Table 1: Antimicrobial Activity Profile

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli7.812 µg/mL
Staphylococcus aureus15.625 µg/mL
Candida albicans31.125 µg/mL

In a study by Khan et al., derivatives similar to the target compound exhibited potent antibacterial properties, particularly against E. coli and C. albicans . The structure-activity relationship (SAR) indicated that modifications to the thiadiazole ring enhanced antimicrobial potency .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored. In vitro studies have shown that compounds with similar structural features can induce apoptosis in cancer cell lines.

Case Study: Anticancer Effects

A study investigated the effect of various thiadiazole derivatives on human cancer cell lines, including breast and colon cancer cells. The results indicated that certain derivatives led to a significant reduction in cell viability:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 25 µg/mL
  • Mechanism : Induction of apoptosis via caspase activation.

Cytotoxicity Assessment

The cytotoxic effects of 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline were evaluated using the MTT assay. Results showed that at concentrations below 100 µg/mL, the compound maintained over 80% cell viability in normal cell lines, suggesting a favorable safety profile compared to conventional chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves three key steps:

Quinoline Core Formation : Use the Skraup synthesis with glycerol and sulfuric acid to cyclize aniline derivatives .

Thiadiazole Ring Attachment : React the quinoline intermediate with 5-methyl-1,3,4-thiadiazole-2-thiol under basic conditions (e.g., pyridine) to introduce the sulfanyl-methyl group .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) achieves >70% purity .

  • Critical Parameters :
  • Temperature: 80–100°C for thiadiazole coupling.
  • Solvent: Anhydrous acetonitrile minimizes side reactions.
  • Catalysts: Triethylamine enhances nucleophilic substitution efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks confirm its structure?

  • Methodological Answer :
  • FT-IR :
  • Peaks at ~1580 cm⁻¹ (C=N stretching in quinoline) and ~1150 cm⁻¹ (C-S-C in thiadiazole) .
  • ¹H NMR :
  • Singlet at δ 2.5–2.7 ppm (methyl group on thiadiazole).
  • Multiplet at δ 7.5–8.9 ppm (aromatic protons in quinoline) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₄H₁₂N₃S₂: 310.0423) .

Q. How can researchers screen the biological activity of this compound, and what preliminary assays are recommended?

  • Methodological Answer :
  • Antimicrobial Screening :
    Use broth microdilution (MIC assays) against S. aureus and E. coli .
  • Anticancer Activity :
    MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Data Interpretation : IC₅₀ values <50 µM suggest therapeutic potential; compare with controls like 8-hydroxyquinoline .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on thiadiazole) affect the compound’s anti-proliferative activity?

  • Methodological Answer :
  • SAR Studies :
  • Electron-Withdrawing Groups (NO₂, Cl) on thiadiazole enhance DNA intercalation but may reduce solubility.
  • Methyl vs. Ethyl Substituents : Methyl improves membrane permeability (logP ~2.8) .
  • Case Example :
    Replacing 5-methyl with 5-phenyl in thiadiazole increased IC₅₀ from 12 µM to 28 µM in MCF-7 cells, highlighting steric effects .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

  • Methodological Answer :
  • Pharmacokinetic Profiling :
  • Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues.
  • LogD optimization (target ~3.0) improves bioavailability .
  • Formulation Adjustments :
    Use liposomal encapsulation to enhance solubility and tumor targeting .
  • Mechanistic Studies :
    RNA-seq or proteomics can reveal off-target effects masking in vivo activity .

Q. How can molecular docking elucidate the compound’s interaction with bacterial topoisomerase IV?

  • Methodological Answer :
  • Protocol :

Protein Preparation : Retrieve topoisomerase IV structure (PDB: 3FV5); optimize hydrogen bonding.

Docking Software : AutoDock Vina with Lamarckian GA parameters.

Q. Key Interactions :

  • Thiadiazole’s sulfur atoms form hydrogen bonds with Asn263.
  • Quinoline’s N atom coordinates Mg²⁺ in the active site .
  • Validation :
    Compare docking scores (ΔG ≤ -8.5 kcal/mol) with known inhibitors like ciprofloxacin .

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